

# biodistribution and pharmacokinetics of FD-1080 free acid

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Compound of Interest

Compound Name: FD-1080 free acid

Cat. No.: B15552502 Get Quote

# **Application Notes and Protocols for FD-1080 Free Acid**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

FD-1080 is a heptamethine cyanine dye that functions as a near-infrared (NIR-II) fluorophore, with both its excitation and emission spectra situated in the second near-infrared window (NIR-II).[1][2][3] Its excitation wavelength is 1064 nm, and it emits at approximately 1080 nm.[1][2][4] This property allows for deep-tissue, high-resolution in vivo imaging due to reduced photon scattering and tissue autofluorescence at these longer wavelengths.[1][2] FD-1080 has been utilized for non-invasive imaging of vasculature in the hindlimb, abdomen, and brain of mice, demonstrating its capability to penetrate intact skin and skull.[1][2] The quantum yield of FD-1080 is reported to be 0.31% in ethanol, which can be significantly enhanced to 5.94% upon complexing with fetal bovine serum (FBS).[1][3][4] The inclusion of sulfonic acid groups in its structure enhances its water solubility.[3]

While the qualitative imaging applications of FD-1080 are documented, comprehensive quantitative data on its biodistribution and pharmacokinetics are not readily available in peer-reviewed literature. These application notes provide detailed, generalized protocols for conducting such studies on **FD-1080 free acid**, based on standard methodologies for fluorescent compounds.



### **Data Presentation**

Quantitative data for the biodistribution and pharmacokinetics of **FD-1080 free acid** are not currently available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Biodistribution of FD-1080 Free Acid in Mice Following Intravenous Administration



Organ	Mean Concentration (μg/g tissue) ± SD	% Injected Dose per Gram (%ID/g) ± SD
1-hour post-injection		
Blood		
Heart		
Lungs		
Liver		
Spleen		
Kidneys		
Brain		
Muscle		
4-hours post-injection		
Blood		
Heart		
Lungs		
Liver		
Spleen		
Kidneys		
Brain		
Muscle		
24-hours post-injection		
Blood		
Heart		
Lungs		
Liver		



Table 2: Pharmacokinetic Parameters of FD-1080 Free Acid in Mice

Parameter	Value	Unit
Half-life (t½)	hours	_
Clearance (CL)	mL/hour/kg	
Volume of Distribution (Vd)	L/kg	-
Area Under the Curve (AUC)	μg*hour/mL	_
Maximum Concentration (Cmax)	μg/mL	_
Time to Maximum Concentration (Tmax)	hours	_

## **Experimental Protocols**

# Protocol 1: In Vivo Biodistribution Study of FD-1080 Free Acid in Mice

This protocol outlines the procedure for determining the tissue distribution of **FD-1080 free** acid in a murine model.

#### Materials:

- FD-1080 free acid
- Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle



- Healthy, adult mice (specify strain, age, and sex)
- Anesthetic agent (e.g., isoflurane)
- In vivo NIR-II imaging system with 1064 nm excitation and appropriate emission filters
- Surgical tools for dissection
- Tubes for organ collection
- Scale for weighing organs
- Homogenizer
- Fluorometer or plate reader capable of NIR detection

#### Procedure:

- Preparation of FD-1080 Solution: Prepare a sterile solution of FD-1080 free acid in the desired vehicle at a suitable concentration for intravenous injection.
- · Animal Dosing:
  - Anesthetize the mice using a calibrated vaporizer with isoflurane.
  - Administer a precise dose of the FD-1080 solution via intravenous (tail vein) injection.
     Record the exact volume and concentration administered.
- In Vivo Imaging (Optional): At predetermined time points (e.g., 1, 4, 24 hours) post-injection, perform whole-body NIR-II fluorescence imaging to visualize the distribution of FD-1080 in real-time.
- Tissue Collection:
  - At each designated time point, euthanize a cohort of mice (n=3-5 per time point) via an approved method.
  - Perform a cardiac puncture to collect a blood sample.



- Carefully dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, brain, muscle).
- Rinse the organs with PBS to remove excess blood, gently blot dry, and record the wet weight of each organ.
- Ex Vivo Organ Imaging: Image the excised organs using the NIR-II imaging system to visualize the fluorescence signal in each tissue.
- Tissue Homogenization and Fluorescence Quantification:
  - Homogenize each organ in a known volume of lysis buffer.
  - Centrifuge the homogenates to pellet debris and collect the supernatant.
  - Measure the fluorescence intensity of the supernatant using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.
  - Generate a standard curve using known concentrations of FD-1080 to convert fluorescence intensity to concentration (μg/mL).
- Data Analysis:
  - Calculate the concentration of FD-1080 per gram of tissue (μg/g).
  - Determine the percentage of the injected dose per gram of tissue (%ID/g).

## Protocol 2: Pharmacokinetic Study of FD-1080 Free Acid in Mice

This protocol describes the methodology for determining the pharmacokinetic profile of **FD-1080** free acid in mice.

#### Materials:

- FD-1080 free acid
- Sterile, pyrogen-free vehicle



- Cannulated mice (optional, for serial blood sampling) or a sufficient number of mice for terminal blood collection at each time point
- Anesthetic agent
- Blood collection tubes (e.g., heparinized capillaries or tubes with anticoagulant)
- Centrifuge
- Analytical method for quantifying FD-1080 in plasma (e.g., LC-MS/MS or fluorescence spectroscopy)

#### Procedure:

- Preparation and Dosing: Prepare and administer the FD-1080 solution as described in Protocol 1.
- Blood Sampling:
  - Collect blood samples at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
  - For serial sampling from the same mouse (if cannulated or using a validated method),
     collect a small volume of blood at each time point.
  - For terminal collection, euthanize a group of mice at each time point to collect a blood sample via cardiac puncture.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Quantify the concentration of FD-1080 in the plasma samples using a validated analytical method.
- Pharmacokinetic Analysis:
  - Plot the plasma concentration of FD-1080 versus time.



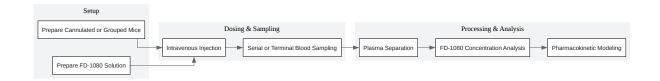
• Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

### **Visualizations**



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Caption: Experimental workflow for the in vivo biodistribution study of FD-1080.



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Caption: Experimental workflow for the pharmacokinetic study of FD-1080.



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